4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide
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Overview
Description
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide is a complex organic compound that belongs to the class of isoindoloquinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide can be achieved through a multi-step process involving the following key steps:
Formation of Isoindoloquinazoline Core: This step involves the reaction of 2-amino-N-®-benzamide derivatives with 2-formylbenzoic acid using sulfonic acid functionalized nanoporous silica as a catalyst in ethanol under reflux conditions.
Thiazole Ring Formation: The thiazole ring is introduced through a cyclization reaction involving appropriate thioamide and α-haloketone precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the isoindoloquinazoline core, potentially forming alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and substituted thiazole derivatives.
Scientific Research Applications
4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: It is used as a probe to study various biological pathways and molecular targets.
Drug Design: The compound serves as a lead structure for the development of new therapeutic agents.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cancer cell proliferation, microbial growth, and inflammatory responses.
Pathways Involved: It modulates key signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoindoloquinazoline Derivatives: Compounds with similar core structures but different substituents.
Thiazole Derivatives: Compounds with variations in the thiazole ring structure.
Uniqueness
The uniqueness of 4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-{4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl}butanamide lies in its combined isoindoloquinazoline and thiazole moieties, which confer a unique set of biological activities and chemical reactivity. This dual functionality makes it a valuable compound for diverse scientific research and industrial applications.
Properties
Molecular Formula |
C25H23N5O4S |
---|---|
Molecular Weight |
489.5 g/mol |
IUPAC Name |
4-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]butanamide |
InChI |
InChI=1S/C25H23N5O4S/c1-26-21(32)13-15-14-35-25(27-15)28-20(31)11-6-12-29-22-16-7-2-3-8-17(16)24(34)30(22)19-10-5-4-9-18(19)23(29)33/h2-5,7-10,14,22H,6,11-13H2,1H3,(H,26,32)(H,27,28,31) |
InChI Key |
JGONWLVWLNBFDJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)CC1=CSC(=N1)NC(=O)CCCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O |
Origin of Product |
United States |
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